4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
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Description
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a chemical compound with the CAS Number: 1704069-03-3 . It has a molecular weight of 304.21 g/mol . The compound is also known as Bromocyclopropylsulfamide. It is a white to yellow solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for the compound is 1S/C11H14BrNO2S/c1-7-5-9(12)6-8(2)11(7)16(14,15)13-10-3-4-10/h5-6,10,13H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 304.21 g/mol .Scientific Research Applications
Structural Analysis and Molecular Interactions
4-Bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide derivatives have been studied for their structural characteristics and molecular interactions. The compound, closely related to the fenamate class of nonsteroidal anti-inflammatory drugs, exhibits extensive intra- and intermolecular hydrogen bonds, contributing to its stability and potential biological activity (Siddiqui et al., 2008).
Synthesis and Eco-friendly Applications
Efforts have been made to develop eco-friendly synthetic methods for related benzenesulfonamide compounds, emphasizing environmental protection and technical value. This approach offers a cleaner, more sustainable pathway for producing these compounds, with high reaction rates and product purity (Zhou Zeng-yong, 2008).
Bioactivity and Potential Therapeutic Applications
The bioactivity of cyclopropane-based derivatives, including those similar to this compound, has been explored, revealing significant herbicidal and fungicidal activities. These findings suggest potential agricultural and pharmaceutical applications for these compounds (Tian et al., 2009).
Anticancer and Radioprotective Properties
Some derivatives of benzenesulfonamide have shown promising results as anticancer agents and radioprotective agents. This research highlights the potential of these compounds in medical applications, particularly in cancer therapy (Ghorab et al., 2008).
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-7-5-9(12)6-8(2)11(7)16(14,15)13-10-3-4-10/h5-6,10,13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXYTYJJZHEEKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2CC2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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